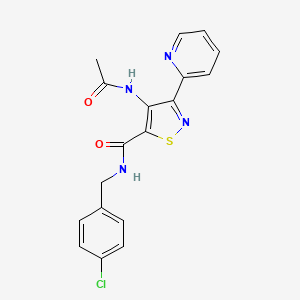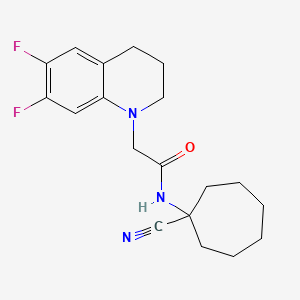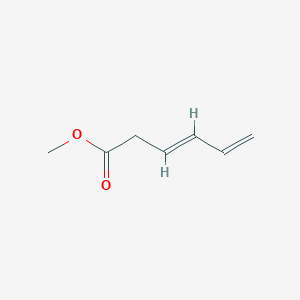
Methyl (3E)-hexa-3,5-dienoate
Vue d'ensemble
Description
Methyl (3E)-hexa-3,5-dienoate is a conjugated diene, which is a type of organic compound characterized by having two double bonds separated by a single bond. This arrangement allows for the possibility of various chemical reactions, particularly those that involve the addition of atoms or groups across the double bonds.
Synthesis Analysis
The synthesis of conjugated dienes can be complex due to their reactivity. However, the papers provided offer insights into the synthesis of related compounds. For instance, the synthesis of compounds containing the isoprene unit, such as methyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, involves the reaction of dianions with other organic molecules, followed by elimination reactions to achieve the desired configuration . Although not directly related to Methyl (3E)-hexa-3,5-dienoate, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of conjugated dienes like Methyl (3E)-hexa-3,5-dienoate is significant because it influences their reactivity and the types of reactions they can undergo. The presence of conjugated double bonds means that these compounds can participate in Diels-Alder reactions, as evidenced by the use of a dienophile to form stable adducts with conjugated dienes .
Chemical Reactions Analysis
Conjugated dienes are known for their ability to undergo a variety of chemical reactions. The Diels-Alder reaction is particularly noteworthy, as it allows for the formation of cyclohexene rings, which are common in many natural products and pharmaceuticals. The reaction is selective and rapid, making it a valuable tool in organic synthesis . Additionally, the treatment of related compounds with acids can lead to rapid isomerization, indicating that Methyl (3E)-hexa-3,5-dienoate may also be susceptible to such transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl (3E)-hexa-3,5-dienoate would be influenced by its structure. Conjugated dienes typically have lower boiling points than their non-conjugated counterparts due to the extended π-electron system, which affects intermolecular forces. The presence of methyl groups can also influence the compound's solubility and reactivity. While specific data on Methyl (3E)-hexa-3,5-dienoate is not provided, related compounds such as 3,5,5-trimethyl-1-hexanol have been reviewed for their toxicological and dermatological properties, suggesting that similar assessments could be relevant for Methyl (3E)-hexa-3,5-dienoate .
Applications De Recherche Scientifique
Applications in Synthesis of Complex Compounds
Methyl (3E)-hexa-3,5-dienoate, due to its structural properties, finds applications in the synthesis of complex organic compounds. It is used in the [4+2] anionic annulation process to produce 3-(2-alkenyl)naphthoates, which are crucial in the novel synthesis of anthraquinones and tetrahydroanthraquinones. This process, when combined with intramolecular carbonyl-ene reaction (ICE), enhances the accessibility of naphthoates, culminating in the creation of diastereoselective syntheses. This strategy was notably applied in the efficient 3-step synthesis of dehydroherbarin from a 3-methallylnaphthoate (Basak & Mal, 2017).
Role in the Synthesis of Agrochemicals
The chemical also plays a role in the formal synthesis of strobilurins A and X, which are key agrochemicals. It serves as a precursor in highly stereospecific reactions that lead to the synthesis of these compounds. The structural integrity of the C=C bonds in the conjugated aryldiene system is remarkably maintained throughout the transformation processes, underpinning the compound’s stability and reactivity (Grigorieva et al., 2010).
In Renewable Energy and Green Chemistry
The compound is utilized in the field of renewable energy and green chemistry. It is involved in cross metathesis processes with renewable cross partners like estragole and methyl sorbate to produce derivatives. The process is optimized through the judicious choice of ruthenium-based metathesis catalysts and reaction conditions, achieving good conversion and selectivity with minimal solvent and catalyst usage. This underscores the compound’s role in fostering sustainable chemical processes (Ferreira et al., 2021).
Propriétés
IUPAC Name |
methyl (3E)-hexa-3,5-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFACAHMRMSJQDK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3E)-hexa-3,5-dienoate | |
CAS RN |
32775-94-3 | |
| Record name | methyl (3E)-hexa-3,5-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)
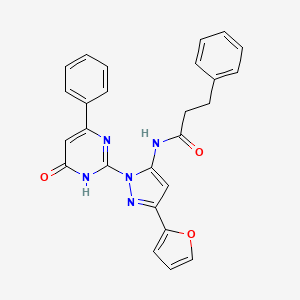
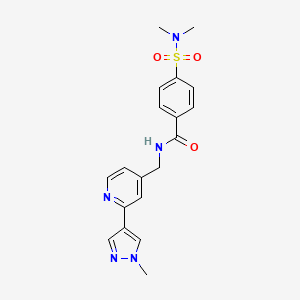

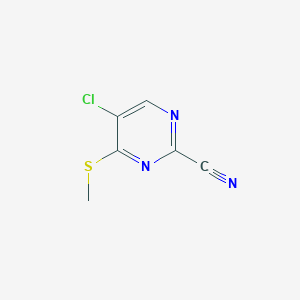
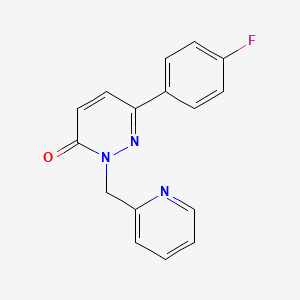
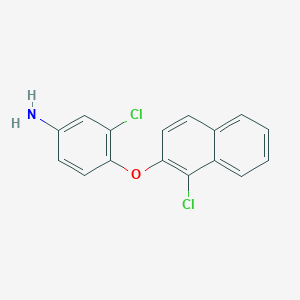
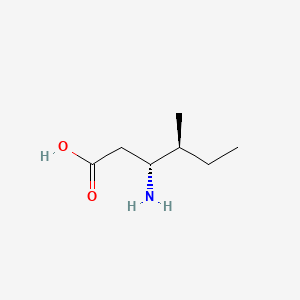
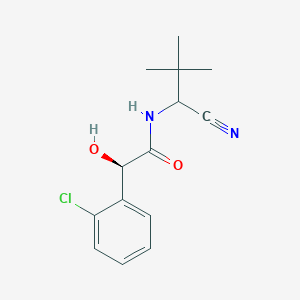
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)
![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)
